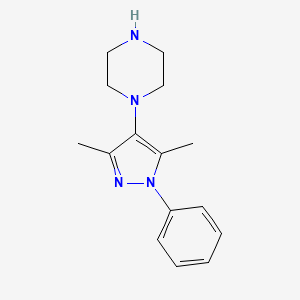

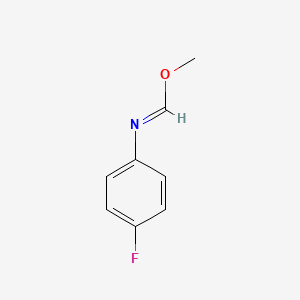

![molecular formula C8H17N5 B1425099 N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide CAS No. 737694-65-4](/img/structure/B1425099.png)

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

説明

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide (NAM-MPC) is a synthetic organic compound with a wide range of applications in the scientific research and medical fields. NAM-MPC is a member of the piperidine family of compounds and is structurally similar to other piperidine-based compounds, such as the anesthetic lidocaine and the anticonvulsant mephenytoin. NAM-MPC is a white crystalline solid with a melting point of 111-113°C and is soluble in water and most organic solvents.

科学的研究の応用

Main Group Chemistry

N-heterocyclic imines: , such as N-Carbamimidoyl-4-methylpiperidine-1-carboximidamide, have shown significant potential in main group chemistry . These compounds are known for their ability to stabilize electron-deficient species through efficient delocalization of cationic charge density into their five-membered rings . This characteristic makes them excellent choices for thermodynamic stabilization of reactive species and has led to their use in synthesizing low-valent metal cations and novel bonding mode species .

Transition-Metal Chemistry

The compound’s imidazolin-2-iminato ligand has found extensive applications in transition-metal chemistry. It is used to create pincer complexes or “pogo stick” type compounds due to its strong electron-donating character and the ability to tailor its steric demand . This versatility is crucial for the kinetic stabilization of otherwise highly reactive species.

Metal-Free Catalysis

In the realm of metal-free catalysis , N-Carbamimidoyl-4-methylpiperidine-1-carboximidamide has displayed catalytic activity in the dehydrocoupling of amine-boranes. This process yields oligomeric aminoboranes and has great potential for further applications in metal-free catalysis .

Pharmaceutical Applications

Piperidine derivatives, including N-Carbamimidoyl-4-methylpiperidine-1-carboximidamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are essential building blocks in drug design . Their structural versatility allows for the creation of a wide range of biologically active compounds.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for synthesizing substituted piperidines is an important task in organic chemistry. N-Carbamimidoyl-4-methylpiperidine-1-carboximidamide serves as a precursor in various intra- and intermolecular reactions leading to the formation of biologically active piperidines .

Analytical Chemistry

In analytical chemistry, N-Carbamimidoyl-4-methylpiperidine-1-carboximidamide is used for its properties in NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the identification, quantification, and study of the compound and its derivatives in various matrices .

作用機序

Target of Action

The primary target of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is the Gag-Pol polyprotein . This protein is crucial in the life cycle of certain viruses, particularly retroviruses .

Mode of Action

It is known to interact with its target, the gag-pol polyprotein . The interaction between the compound and its target may result in changes that affect the function of the protein, potentially inhibiting the replication of the virus .

Biochemical Pathways

Given its target, it is likely involved in pathways related to viral replication .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target in the body .

Result of Action

Given its target, it is likely that the compound interferes with the function of the gag-pol polyprotein, potentially inhibiting the replication of certain viruses .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and performs its function .

特性

IUPAC Name |

N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEQXDWYNXSHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

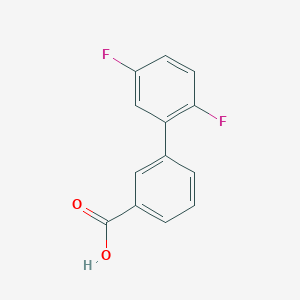

![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)

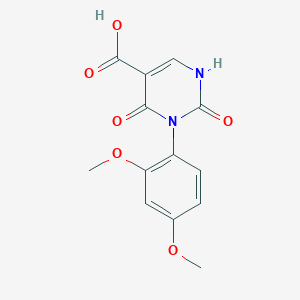

![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)

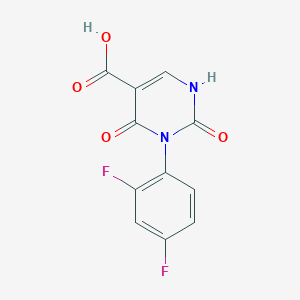

![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)

![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)